molecular formula C7H6O5 B15194559 6-Hydroxy-2-oxo-2h-pyran-4-yl acetate CAS No. 6630-34-8

6-Hydroxy-2-oxo-2h-pyran-4-yl acetate

Cat. No.: B15194559
CAS No.: 6630-34-8
M. Wt: 170.12 g/mol
InChI Key: BFYIFFFHFYYJAT-UHFFFAOYSA-N
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Description

6-Hydroxy-2-oxo-2H-pyran-4-yl acetate is a heterocyclic compound with the molecular formula C7H6O5 It is a derivative of pyran, a six-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-oxo-2H-pyran-4-yl acetate can be achieved through several methods. One common approach involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This multicomponent reaction is efficient and yields the desired compound with high purity. The reaction conditions typically involve mixing the reactants in a suitable solvent and allowing the reaction to proceed at room temperature or under mild heating.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar multicomponent reactions. The process can be optimized for higher yields and cost-effectiveness by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like crystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-oxo-2H-pyran-4-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

6-Hydroxy-2-oxo-2H-pyran-4-yl acetate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-oxo-2H-pyran-4-yl acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-2-oxo-2H-pyran-4-yl acetate is unique due to its specific functional groups and reactivity

Properties

CAS No.

6630-34-8

Molecular Formula

C7H6O5

Molecular Weight

170.12 g/mol

IUPAC Name

(2-hydroxy-6-oxopyran-4-yl) acetate

InChI

InChI=1S/C7H6O5/c1-4(8)11-5-2-6(9)12-7(10)3-5/h2-3,9H,1H3

InChI Key

BFYIFFFHFYYJAT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=O)OC(=C1)O

Origin of Product

United States

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